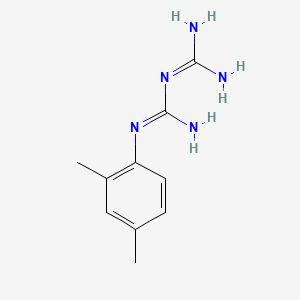![molecular formula C16H12N2O2S B11037553 N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide](/img/structure/B11037553.png)
N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE typically involves the condensation of 2-aminobenzothiazine with phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazine ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for dyes and pigments.
作用機序
The mechanism of action of N1-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Benzothiazine Derivatives: Compounds with similar benzothiazine structures.
Phenylacetamide Derivatives: Compounds with similar phenylacetamide moieties.
Uniqueness
N~1~-(4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZIN-2-YLIDEN)-2-PHENYLACETAMIDE is unique due to its specific combination of benzothiazine and phenylacetamide structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C16H12N2O2S |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
N-(4-oxo-1,3-benzothiazin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H12N2O2S/c19-14(10-11-6-2-1-3-7-11)17-16-18-15(20)12-8-4-5-9-13(12)21-16/h1-9H,10H2,(H,17,18,19,20) |
InChIキー |
GXWQNGHTCSQRDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B11037474.png)


![N-[N'-(5-chloro-2-methoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methoxybenzamide](/img/structure/B11037498.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11037499.png)
![3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11037506.png)
![Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate](/img/structure/B11037512.png)
![2-[(4-isopropylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11037525.png)
![N~2~-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl)-N-[(4-chlorophenyl)methyl]leucinamide](/img/structure/B11037527.png)
![1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B11037538.png)
![N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B11037555.png)
![(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037561.png)
![(1Z)-1-(1,3-benzodioxol-5-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037564.png)

